

Application Note: Micellar-Enhanced Flow Injection Analysis of Norfloxacin Using Dowfax 2A1

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Compound of Interest		
Compound Name:	Dowfax 2A1	
Cat. No.:	B1170145	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flow Injection Analysis (FIA) is a highly efficient and automated technique for the rapid determination of analytes in various matrices. Its performance can be significantly enhanced by the incorporation of surfactants to form micelles in the carrier stream. This application note describes a micellar-enhanced FIA method for the spectrophotometric determination of Norfloxacin, a fluoroquinolone antibiotic. The method utilizes **Dowfax 2A1**, an anionic surfactant, to form a micellar medium that enhances the analytical signal of the colored product formed from the reaction of Norfloxacin with Folin-Ciocalteu (F-C) reagent in an alkaline medium. This approach offers improved sensitivity and a lower detection limit compared to the analysis in a purely aqueous medium.

Principle of the Method

Norfloxacin, in an alkaline medium, reduces the phosphotungstic-phosphomolybdic acid complex (Folin-Ciocalteu reagent) to form a stable, intensely blue-colored molybdenum blue complex. The presence of **Dowfax 2A1** micelles in the reaction medium enhances the molar absorptivity of the colored product, leading to a more sensitive analytical signal. The intensity of the blue color, measured at 750 nm, is directly proportional to the concentration of Norfloxacin.



Experimental Protocols Reagent Preparation

- Norfloxacin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Norfloxacin standard and dissolve it in 10 mL of 0.1 M NaOH. Dilute to 100 mL with deionized water in a volumetric flask.
- Working Standard Solutions (1 50 µg/mL): Prepare by appropriate serial dilution of the stock solution with deionized water.
- Dowfax 2A1 Solution (1.0% w/v): Dissolve 1.0 g of Dowfax 2A1 in 100 mL of deionized water.
- Folin-Ciocalteu Reagent (0.2 N): Dilute the commercially available F-C reagent (2.0 N) with deionized water.
- Sodium Hydroxide Solution (0.5 M): Dissolve 2.0 g of NaOH pellets in 100 mL of deionized water.
- Carrier Stream: A 0.2% (w/v) solution of **Dowfax 2A1** in deionized water.

Flow Injection Analysis System Setup

Assemble the FIA manifold as depicted in the workflow diagram below. The system consists of:

- A peristaltic pump to propel the carrier and reagent streams.
- An injection valve with a sample loop.
- Reaction coils for mixing and reaction development.
- A spectrophotometric detector with a flow-through cell, set to 750 nm.
- · A data acquisition system.

Data Presentation

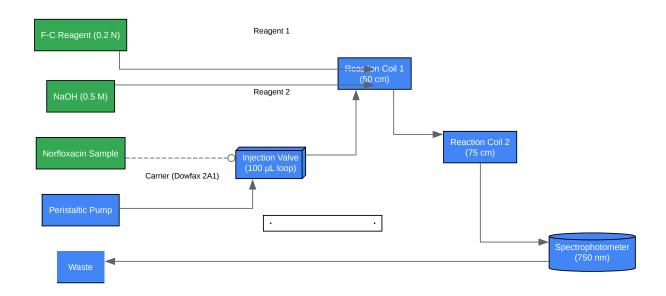


The following table summarizes the optimized FIA parameters and the analytical performance of the method.

Parameter	Value
FIA System Parameters	
Carrier Stream Flow Rate	1.5 mL/min
Reagent 1 (F-C) Flow Rate	0.5 mL/min
Reagent 2 (NaOH) Flow Rate	0.5 mL/min
Sample Loop Volume	100 μL
Reaction Coil 1 Length	50 cm
Reaction Coil 2 Length	75 cm
Analytical Performance	
Wavelength (λmax)	750 nm
Calibration Range	1.0 - 40.0 μg/mL
Correlation Coefficient (r²)	0.9998
Limit of Detection (LOD)	0.25 μg/mL
Limit of Quantification (LOQ)	0.83 μg/mL
Sample Throughput	80 samples/hour
Molar Absorptivity (with Dowfax 2A1)	2.8 x 10 ⁴ L mol ⁻¹ cm ⁻¹
Molar Absorptivity (without Dowfax 2A1)	1.5 x 10 ⁴ L mol ⁻¹ cm ⁻¹
Signal Enhancement Factor	~1.87

Visualizations Flow Injection Analysis Workflow





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Caption: Workflow for the FIA determination of Norfloxacin.

Proposed Mechanism of Micellar Enhancement





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Caption: Proposed mechanism for signal enhancement by **Dowfax 2A1** micelles.

Conclusion

The use of **Dowfax 2A1** as a micellar medium in the flow injection analysis of Norfloxacin provides a significant enhancement in the spectrophotometric signal. This leads to a more sensitive and robust analytical method suitable for the routine quality control of pharmaceutical formulations. The protocol is simple, rapid, and consumes minimal reagents, making it an excellent alternative to more complex chromatographic techniques.

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